molecular formula C15H12ClN3O2S B2812042 5-chloro-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide CAS No. 891145-69-0

5-chloro-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide

Cat. No.: B2812042
CAS No.: 891145-69-0
M. Wt: 333.79
InChI Key: YFEJPPPIDAPFDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide typically involves the following steps:

    Formation of 1,3,4-oxadiazole ring: This can be achieved by the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the thiophene ring: The thiophene ring can be introduced through various coupling reactions such as Suzuki or Stille coupling.

    Chlorination: The final step involves the chlorination of the compound to introduce the chlorine atom at the desired position.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to the formation of hydrazides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the chlorine atom.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydrazides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound has shown promise as an antimicrobial, antifungal, and anticancer agent. Its ability to inhibit specific enzymes or pathways makes it a candidate for drug development.

    Agriculture: It has been explored as a potential pesticide or herbicide due to its biological activity against various pests and weeds.

    Materials Science: The compound’s unique structural features make it suitable for use in the development of organic semiconductors and other advanced materials.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide
  • 5-chloro-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide
  • 5-chloro-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)pyridine-2-carboxamide

Uniqueness

The uniqueness of 5-chloro-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide lies in its structural combination of the oxadiazole and thiophene rings, which imparts distinct electronic and steric properties. This makes it particularly effective in its biological activities and suitable for various applications compared to its analogs.

Properties

IUPAC Name

5-chloro-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O2S/c1-8-3-4-10(9(2)7-8)14-18-19-15(21-14)17-13(20)11-5-6-12(16)22-11/h3-7H,1-2H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFEJPPPIDAPFDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(S3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.